molecular formula C14H12BrNO3S2 B3751353 ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B3751353
M. Wt: 386.3 g/mol
InChI Key: GZWQAAIGCFHSLL-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound that has been synthesized for its potential scientific research applications. This compound belongs to the class of thiazolidinones, which have been extensively studied for their biological activities. Thiazolidinones are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities.

Scientific Research Applications

Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has been studied for its potential biological activities. Some of the research applications of this compound include:
1. Antimicrobial activity: Thiazolidinones are known to exhibit antimicrobial activity against a wide range of microorganisms. Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has shown significant antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.
2. Anti-inflammatory activity: Thiazolidinones have been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has shown promising anti-inflammatory activity in vitro.
3. Anticancer activity: Thiazolidinones have been studied for their potential anticancer activity. Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has been shown to exhibit cytotoxic activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is not well understood. However, it is believed to exhibit its biological activities by interacting with specific targets in the cell. Thiazolidinones are known to interact with various enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and peroxisome proliferator-activated receptor gamma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate are not well characterized. However, thiazolidinones are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral activities.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate in lab experiments include its potential biological activities, ease of synthesis, and availability. However, the limitations of using this compound include its low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the research on Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate. Some of these directions include:
1. Investigation of the mechanism of action of this compound.
2. Optimization of the synthesis method to improve the yield and purity of the product.
3. Evaluation of the in vivo biological activities of this compound.
4. Development of new derivatives of this compound with improved biological activities.
5. Investigation of the potential use of this compound in the treatment of various diseases, including cancer and infectious diseases.
In conclusion, Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound that has been synthesized for its potential scientific research applications. This compound belongs to the class of thiazolidinones, which have been extensively studied for their biological activities. Ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has shown promising antimicrobial, anti-inflammatory, and anticancer activities in vitro. However, further research is needed to fully understand the mechanism of action and in vivo biological activities of this compound.

properties

IUPAC Name

ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S2/c1-2-19-12(17)8-16-13(18)11(21-14(16)20)7-9-4-3-5-10(15)6-9/h3-7H,2,8H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWQAAIGCFHSLL-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
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